N-(2H-1,3-BENZODIOXOL-5-YL)-4-[(5Z)-5-[(3-METHOXYPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BUTANAMIDE
Description
The target compound is a thiazolidinone derivative featuring a 1,3-benzodioxole moiety linked via a butanamide chain to a thiazolidinone core substituted with a (Z)-configured 3-methoxybenzylidene group. Key structural elements include:
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O5S2/c1-27-16-5-2-4-14(10-16)11-19-21(26)24(22(30)31-19)9-3-6-20(25)23-15-7-8-17-18(12-15)29-13-28-17/h2,4-5,7-8,10-12H,3,6,9,13H2,1H3,(H,23,25)/b19-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGNAZZKMRNSRGN-ODLFYWEKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-4-[(5Z)-5-[(3-METHOXYPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BUTANAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxole and thiazolidinone intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include aldehydes, amines, and thiols, with catalysts such as acids or bases to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-BENZODIOXOL-5-YL)-4-[(5Z)-5-[(3-METHOXYPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.
Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like halogens. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, N-(2H-1,3-BENZODIOXOL-5-YL)-4-[(5Z)-5-[(3-METHOXYPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BUTANAMIDE may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-4-[(5Z)-5-[(3-METHOXYPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BUTANAMIDE likely involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Table 1: Key Structural Features of Analogs
*Estimated based on molecular formulas.
Key Observations :
- Substituent Position : The 3-methoxy group in the target compound vs. 2-methoxy in alters electronic effects (e.g., resonance vs. inductive) and steric accessibility .
- Terminal Functional Groups: The butanamide in the target compound vs. butanoic acid in influences solubility (amide > carboxylic acid at physiological pH) and hydrogen-bonding capacity .
Physicochemical and Spectral Properties
- NMR Patterns: The benzodioxole moiety in the target compound would exhibit distinct aromatic proton signals (e.g., δ ~6.8–7.2 ppm), while the thiazolidinone’s C=S and C=O groups influence ¹³C-NMR shifts (e.g., C=S at δ ~170–180 ppm) .
- Melting Points: Thiazolidinone derivatives with extended alkyl chains (e.g., butanamide in the target) typically exhibit lower melting points than carboxylic acid analogs (e.g., 142–144°C for hexanamide in vs. 180–182°C for butyramide) .
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure
The compound features a unique structure that includes:
- Benzodioxole ring : Known for its biological activity.
- Thiazolidinone moiety : Associated with various pharmacological effects.
- Butanamide group : Enhances solubility and bioactivity.
Molecular Formula
The molecular formula of the compound is .
IUPAC Name
The IUPAC name is this compound.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites. This action can lead to altered metabolic pathways, impacting cell proliferation and apoptosis.
- Receptor Modulation : It may modulate receptor functions, affecting signal transduction pathways involved in various physiological processes.
Key Targets
Research indicates that the compound may interact with:
- Indoleamine 2,3-dioxygenase (IDO) : A critical enzyme in tryptophan metabolism linked to immune response modulation.
Anticancer Properties
Studies have shown that compounds similar to N-(2H-1,3-benzodioxol-5-YL)-4-[(5Z)-5-[...]] exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.
Case Study
In vitro studies demonstrated that the compound significantly reduced the viability of various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of oxidative stress and subsequent apoptosis.
Antimicrobial Activity
The compound has shown promising antimicrobial activity against a range of pathogens.
| Pathogen Type | Activity Level |
|---|---|
| Gram-positive bacteria | Moderate |
| Gram-negative bacteria | High |
| Fungi | Low |
Anti-inflammatory Effects
Preliminary studies suggest that the compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.
Research Findings
Recent research highlights the potential applications of this compound in therapeutic settings:
- Cell Proliferation Studies : A study found that treatment with the compound inhibited cell proliferation in a dose-dependent manner in breast cancer cells (MCF7).
- Mechanistic Insights : Further investigations revealed that the compound activates caspase pathways leading to apoptosis in cancer cells.
- Pharmacokinetics : Data on absorption, distribution, metabolism, and excretion (ADME) indicate favorable pharmacokinetic properties for potential therapeutic use.
Comparative Analysis
A comparative analysis with similar compounds reveals:
| Compound Name | Anticancer Activity | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|---|
| N-(2H-benzodioxol) derivative | High | Moderate | Moderate |
| Thiazolidinone analog | Moderate | High | High |
| Benzodioxole derivative | High | Low | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
